Bis(thiophen-2-yl)-1,3-thiazol-2-amine

Description

Structure

3D Structure

Properties

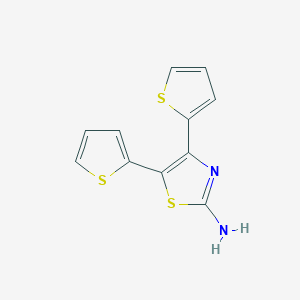

IUPAC Name |

4,5-dithiophen-2-yl-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2S3/c12-11-13-9(7-3-1-5-14-7)10(16-11)8-4-2-6-15-8/h1-6H,(H2,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTSOKEYTZZBDFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=C(SC(=N2)N)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001327926 |

Source

|

| Record name | 4,5-dithiophen-2-yl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001327926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

5.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49675660 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

721415-79-8 |

Source

|

| Record name | 4,5-dithiophen-2-yl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001327926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic Profiling of Bis(thiophen-2-yl)-1,3-thiazol-2-amine Derivatives

Executive Summary: The Thiophene-Thiazole Hybrid Scaffold

The fusion of electron-rich thiophene moieties with the pharmacologically active 1,3-thiazol-2-amine core creates a "push-pull" electronic system with significant utility in two distinct fields: medicinal chemistry (as antimicrobial and anti-inflammatory agents) and organic electronics (as donor units in organic photovoltaics).

This guide focuses on the spectroscopic characterization of 4,5-bis(thiophen-2-yl)-1,3-thiazol-2-amine and its functionalized derivatives.[1] Correct structural elucidation of these compounds is challenging due to the presence of three sulfur atoms, potential tautomerism (amine vs. imine), and overlapping aromatic signals in NMR.[2]

This document provides a validated analytical framework, moving beyond basic characterization to in-depth structural confirmation using UV-Vis, FTIR, NMR (

Structural Dynamics & Synthesis Logic

Before analyzing spectra, one must understand the molecular architecture.[2] The core structure consists of a central thiazole ring substituted at positions 4 and 5 with thiophene rings.[2] The C2 position hosts a primary amine (

Synthesis Pathway (Hantzsch Condensation)

The most robust route to this scaffold is the Hantzsch thiazole synthesis. This involves the condensation of a bis(

Figure 1: Hantzsch synthesis workflow for the target scaffold. The dehydration step is critical for aromatization.[2]

Spectroscopic Analysis Protocols

UV-Visible Spectroscopy: Conjugation & Solvatochromism

The bis(thiophen-2-yl) system extends the conjugation length of the thiazole, resulting in a bathochromic shift (red shift) compared to mono-substituted thiazoles.

-

Primary Absorption Band (

): Typically observed between 320–380 nm depending on substituents. -

Secondary Band (

): Often obscured but may appear as a shoulder around 400 nm due to the lone pairs on the Nitrogen and Sulfur atoms. -

Solvatochromism: These derivatives exhibit positive solvatochromism.[2] In polar aprotic solvents (DMSO, DMF), the absorption max shifts to longer wavelengths compared to non-polar solvents (Hexane), indicating a more polar excited state (Intramolecular Charge Transfer).[2]

Experimental Protocol:

-

Stock Solution: Dissolve 1 mg of compound in 10 mL HPLC-grade DMSO.

-

Dilution: Dilute 100

L of stock into 2.9 mL of MeOH, DCM, and Toluene (separate cuvettes) to achieve ~10 -

Blanking: Use pure solvent for baseline correction.[2]

-

Scan: Record from 200 nm to 800 nm.

Vibrational Spectroscopy (FTIR)

FTIR is the primary tool for confirming the functional groups, specifically distinguishing the amine formation from the starting ketone/thiourea.[2]

Key Diagnostic Bands:

| Functional Group | Wavenumber (cm | Intensity | Assignment |

| Primary Amine (-NH | 3400 – 3100 | Medium, Broad | N-H stretching (Asym & Sym). Doublet often seen.[2] |

| Imine (C=N) | 1620 – 1580 | Strong | Thiazole ring C=N stretch.[3] Critical for ring confirmation. |

| Aromatic C=C | 1550 – 1450 | Medium | Thiophene and Thiazole skeletal vibrations. |

| C-S Stretch | 700 – 600 | Weak/Medium | C-S-C stretching (Thiophene & Thiazole). |

| C-H (Aromatic) | 3100 – 3000 | Weak | C-H stretching of thiophene rings. |

Validation Check: The absence of a carbonyl peak (1680–1700 cm

Nuclear Magnetic Resonance (NMR)

This is the definitive method for structural proof.[2] The challenge lies in assigning the thiophene protons, which often overlap.[2]

H NMR (400 MHz, DMSO--

Amine Protons (-NH

): A broad singlet at-

Validation: Perform a D

O shake.[2] This signal must disappear (exchangeable protons).

-

-

Thiophene Protons:

-

Thiazole Proton (if C5 is unsubstituted): If the structure is a 4-(thiophen-2-yl) derivative (mono-substituted), the C5-H of thiazole appears as a sharp singlet around

7.0 – 7.5 ppm . For the bis-substituted compound, this singlet is absent.[2]

-

C2 (Thiazole): Deshielded carbon attached to N and S, typically

160 – 170 ppm .[2] -

Thiophene Carbons: Clustered in the

120 – 140 ppm aromatic region.[2]

Mass Spectrometry (MS)

Due to the presence of multiple sulfur atoms, the isotopic pattern is a unique fingerprint.[2]

-

Molecular Ion (

): Usually intense/stable due to aromaticity. -

Isotope Pattern: Sulfur has a significant

S isotope (~4.2%). For a molecule with 3 sulfur atoms (1 thiazole + 2 thiophenes), the

Fragmentation Logic:

-

Loss of thiophene radical.[2]

-

Cleavage of the C-S bond in the thiazole ring.[2]

-

Loss of HCN from the thiazole ring.[2]

Analytical Workflow & Decision Tree

The following diagram illustrates the logical flow for confirming the structure of a synthesized derivative.

Figure 2: Step-by-step decision tree for structural validation.

References

-

Gomha, S. M., et al. (2015).[2][4] Synthesis and Characterization of Some New Bis-Pyrazolyl-Thiazoles Incorporating the Thiophene Moiety as Potent Anti-Tumor Agents. International Journal of Molecular Sciences.

-

Khalifa, M. E. (2018).[2][4][5] Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica.

-

Al-Wahaibi, L. H., et al. (2020).[2][3][6] Spectroscopic (FT-IR, NMR, UV-Vis) Characterization and Quantum Chemical Analysis of Thiazole Derivatives. ACS Omega.[2]

-

Khan, M. A., et al. (2024).[2] Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation. Frontiers in Pharmacology.

-

Ibrahim, S. R. M., et al. (2024).[2][4][6][7] Biological Activities of Thiophenes. Encyclopedia.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Novel Scaffolds Based on Bis-thiazole Connected to Quinoxaline or Thienothiophene through 2-Phenoxy-N-arylacetamide Groups as New Hybrid Molecules: Synthesis, Antibacterial Activity, and Molecular Docking Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Characterization of Some New Bis-Pyrazolyl-Thiazoles Incorporating the Thiophene Moiety as Potent Anti-Tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel thiophene–thiazole-Schiff base hybrids: design, synthesis, antimicrobial and antioxidant activity with ADMET prediction, molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. New thiazole, thiophene and 2-pyridone compounds incorporating dimethylaniline moiety: synthesis, cytotoxicity, ADME and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

Solubility and stability studies of Bis(thiophen-2-yl)-1,3-thiazol-2-amine

Technical Whitepaper: Pre-formulation Characterization of Bis(thiophen-2-yl)-1,3-thiazol-2-amine

Executive Summary & Chemical Context

This compound represents a privileged scaffold in medicinal chemistry, often investigated for kinase inhibition (e.g., CDK/GSK-3

This specific architecture presents a dichotomy in formulation:

-

The Thiophene/Thiazole Backbone: Imparts high lipophilicity (LogP > 3.0) and rigid planarity, leading to poor aqueous solubility and potential crystal packing issues (polymorphism).

-

The C2-Amine: Acts as a weak base (pKa ~ 5.3–7.0), offering a "handle" for salt formation but serving as a reactive site for oxidation and Maillard-type degradations.[1]

This guide outlines the critical path for characterizing this molecule to ensure it survives the transition from "hit" to "lead candidate."

Physicochemical Profiling (In Silico & Solid State)

Before wet-lab experiments, the fundamental constants must be established to guide solvent selection and buffer ranges.

| Property | Estimated Value | Implication for Development |

| LogP (Octanol/Water) | 3.2 – 4.5 | High permeability but poor solubility.[1] Requires lipid-based formulations or cosolvents (PEG/DMSO).[1] |

| pKa (Conjugate Acid) | 5.5 ± 1.0 | Solubility will be pH-dependent.[1] High solubility in gastric fluid (pH 1.2); precipitation risk in intestinal fluid (pH 6.8). |

| Polar Surface Area (PSA) | ~60 Ų | Good blood-brain barrier (BBB) penetration potential (Ideal for neuro-targets).[1] |

| Melting Point | > 150°C | High lattice energy indicates stable crystal forms but difficult dissolution. |

Solubility Studies: Protocols & Causality

For this scaffold, kinetic solubility (DMSO precipitation) is insufficient. You must determine Thermodynamic Equilibrium Solubility to understand the true saturation point.[2]

Thermodynamic Solubility Protocol (Shake-Flask Method)

Objective: Determine the saturation solubility in biorelevant media. Rationale: The thiophene rings drive aggregation. Extended equilibration time is necessary to overcome the crystal lattice energy.

Step-by-Step Methodology:

-

Preparation: Weigh excess solid API (~5 mg) into 4 mL amber glass vials (protect from light due to thiophene photosensitivity).

-

Media Addition: Add 1 mL of the following media:

-

0.1 N HCl (pH 1.2) – Simulated Gastric Fluid

-

50 mM Phosphate Buffer (pH 6.8) – Simulated Intestinal Fluid

-

Purified Water (Neutral)

-

-

Equilibration:

-

Place vials in an orbital shaker at 37°C for 24 to 48 hours .

-

Critical Step: Check pH at T=0 and T=24h. The amine may buffer the solution, shifting the pH and skewing results. Adjust if necessary.

-

-

Separation: Centrifuge at 10,000 rpm for 10 mins or filter using a PVDF syringe filter (0.45 µm). Note: Do not use Nylon filters as thiophenes may adsorb to the membrane.

-

Quantification: Analyze supernatant via HPLC-UV (Method in Section 5).

Solubility Decision Tree (Visualization)

Figure 1: Decision matrix for solubility optimization based on pKa and experimental results.

Stability Studies: Mechanisms & Stress Testing

The stability profile of this compound is dominated by the electron-rich nature of the thiophene and thiazole rings.[1]

Degradation Mechanisms

-

Oxidative Desulfurization (Thiophene S-Oxide Formation):

-

Amine Oxidation:

-

The primary amine at C2 is susceptible to N-oxidation (forming hydroxylamines) or oxidative deamination under radical stress.[1]

-

-

Photolytic Isomerization/Degradation:

-

The conjugated system (Thiophene-Thiazole-Thiophene) acts as a chromophore.[1] UV exposure can lead to radical formation or ring-opening of the thiazole.

-

Forced Degradation Protocol (ICH Q1A Aligned)

Objective: Identify degradation products and validate the HPLC method.

| Stress Condition | Protocol | Expected Outcome |

| Acid Hydrolysis | 0.1 N HCl, 60°C, 24h | Stable. Thiazoles are generally acid-stable.[1] |

| Base Hydrolysis | 0.1 N NaOH, 60°C, 24h | Potential Ring Opening. Strong base may attack C2, leading to thiazole cleavage. |

| Oxidation | 3% H₂O₂, RT, 4h | High Risk. Look for M+16 (S-oxide) and M+32 (Sulfone) peaks in LC-MS.[1] |

| Photostability | 1.2 million lux hours (ICH Q1B) | Moderate Risk. Protect formulation from light. |

| Thermal | 60°C Dry Heat, 7 days | Stable (assuming high melting point). |

Degradation Pathway Diagram

Figure 2: Primary degradation pathways focusing on sulfur oxidation and radical polymerization.[1]

Analytical Method (HPLC-UV/MS)

A specific "Stability-Indicating Method" (SIM) is required to separate the parent amine from its polar oxides and hydrophobic dimers.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water (Maintains amine protonation, improving peak shape).

-

Mobile Phase B: Acetonitrile (ACN).

-

Gradient:

-

Detection: UV at 280 nm (Thiophene absorption) and 254 nm.

-

Flow Rate: 1.0 mL/min.

Note: If analyzing oxidative stress samples, ensure the run time is long enough to elute highly lipophilic dimers formed by thiophene coupling.

References

-

ICH Expert Working Group. "ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2)." International Conference on Harmonisation, 2003. Link

-

Kerns, E. H., & Di, L. "Drug-like Properties: Concepts, Structure Design and Methods: from ADME to Toxicity Optimization." Academic Press, 2008. (Chapter 6: Solubility). Link

-

Mishra, G., et al. "2-Aminothiazoles: A Privileged Scaffold in Drug Discovery." RSC Advances, 2020. (Context on Thiazole Stability). Link

-

Blanchard, P., et al. "Thiophene-Based Materials for Organic Electronics." Chemical Reviews, 2021. (Reference for Thiophene Oxidation Mechanisms). Link

Sources

- 1. americanelements.com [americanelements.com]

- 2. Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. webpages.iust.ac.ir [webpages.iust.ac.ir]

- 4. researchgate.net [researchgate.net]

- 5. database.ich.org [database.ich.org]

A Senior Application Scientist's Guide to Thermogravimetric Analysis of Novel Thiazole Compounds

Introduction: The Critical Role of Thiazole Scaffolds and Thermal Stability in Drug Development

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1][2] Its unique electronic properties and ability to form a variety of non-covalent interactions make it a privileged scaffold in drug design, present in numerous FDA-approved drugs. Thiazole derivatives exhibit a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] As researchers and drug development professionals synthesize novel thiazole-based active pharmaceutical ingredients (APIs), a rigorous understanding of their physicochemical properties is paramount.

Among the most critical of these properties is thermal stability. The journey of a drug from synthesis to patient is fraught with thermal challenges—manufacturing processes like drying and milling, long-term storage, and transportation all expose the API to varying temperatures.[5] An unstable compound can degrade, leading to loss of efficacy, the formation of toxic byproducts, and ultimately, failure of the drug candidate.

This is where Thermogravimetric Analysis (TGA) becomes an indispensable tool. TGA provides precise data on the thermal stability and decomposition behavior of a material by measuring changes in its mass as a function of temperature in a controlled environment.[6] For novel thiazole compounds, TGA is not merely a quality control check; it is a fundamental characterization technique that informs critical decisions regarding storage conditions, formulation strategies, and regulatory compliance.[5] This guide provides an in-depth, experience-driven approach to leveraging TGA for the comprehensive characterization of these vital compounds.

Core Principles of Thermogravimetric Analysis (TGA)

At its heart, TGA is a straightforward technique: a high-precision balance measures the mass of a sample as it is heated or cooled at a controlled rate.[6][7] The resulting data is plotted as a thermogram, which shows mass percentage on the y-axis against temperature on the x-axis. A derivative of this curve, the Derivative Thermogram (DTG), plots the rate of mass change against temperature, with peaks indicating the temperatures of maximum decomposition rate.

Key thermal events detectable by TGA include:

-

Desolvation/Dehydration: The loss of residual solvents or water.[5][8]

-

Oxidation: Degradation in the presence of an oxidative atmosphere like air.[8]

-

Sublimation: A phase change from solid to gas, also resulting in mass loss.[8]

By analyzing the thermogram, scientists can determine a compound's thermal stability, identify its decomposition pathways, and quantify its composition, such as moisture or solvent content.[5][8]

The Experimental Protocol: A Self-Validating Workflow

A successful TGA experiment is built on a foundation of meticulous procedure. The following protocol is designed as a self-validating system, incorporating checks and rationales to ensure data integrity.

Step 1: Sample Preparation - The Foundation of Quality Data

The goal is to analyze a small sample (typically 5-10 mg) that is perfectly representative of the entire batch.[9] Inconsistent preparation leads to measuring procedural artifacts rather than the true properties of your material.[9]

-

Action: If the sample is crystalline, gently grind it to a fine, uniform powder using an agate mortar and pestle. This ensures uniform heat transfer and prevents artifacts from large, non-uniform particles.

-

Causality: Large or irregularly shaped particles can heat unevenly, leading to broadened decomposition peaks and inaccurate onset temperatures. A uniform powder provides a high surface area for consistent heat and gas exchange.

-

Action: Ensure the sample is homogenous. If analyzing a new batch, sample from multiple locations to ensure it is representative.

-

Causality: A non-representative sample can give a misleading thermal profile for the entire batch, a critical error in a GMP environment.[9][10]

Step 2: Instrument Preparation & Calibration

-

Action: Select the appropriate crucible (pan). Alumina (ceramic) or platinum crucibles are standard for most analyses up to 1000°C.

-

Causality: The crucible must be inert and not react with your thiazole compound. Platinum is excellent but can be catalytic for some materials; alumina is a robust, non-catalytic alternative.

-

Action: Tare the balance with the empty crucible in place. Carefully and evenly distribute 5-10 mg of the prepared sample into the crucible. Record the exact initial mass.

-

Causality: An even distribution prevents thermal gradients within the sample. An accurate initial mass is essential for precise quantification of mass loss steps.

-

Action: Run a baseline (blank) experiment with an empty crucible through the same temperature program.

-

Causality: This self-validating step corrects for any instrumental drift or buoyancy effects from the purge gas, ensuring that any mass change recorded during the sample run is due to the sample itself.

Step 3: Defining the Experimental Parameters

The choice of parameters directly influences the quality and interpretation of the results.

-

Temperature Program:

-

Action: A typical program ramps from ambient temperature (e.g., 30°C) to a final temperature well beyond the final decomposition event (e.g., 600-800°C).

-

Action: Set a heating rate (β). A standard rate is 10 °C/min.

-

Causality: 10 °C/min provides a good balance between resolution and experiment time. For complex, overlapping decomposition events, a slower rate (e.g., 2-5 °C/min) can improve resolution. Faster rates can be used for rapid screening but may shift decomposition temperatures higher and reduce resolution.

-

-

Purge Gas (Atmosphere):

-

Action: Select an inert gas (typically Nitrogen, N₂) or a reactive gas (typically Air). Set a flow rate of 20-50 mL/min.

-

Causality:

-

Nitrogen: This is the most common choice. It creates an inert atmosphere to study the thermal decomposition of the thiazole compound without oxidative side reactions. The resulting data reflects the inherent stability of the molecular bonds.

-

Air (or Oxygen): This is used to study the oxidative stability of the compound.[11] This is critically important for predicting shelf-life and stability in real-world storage conditions where the drug is exposed to air. A compound may be very stable in nitrogen but degrade at a much lower temperature in air.

-

-

TGA Experimental Workflow Diagram

Caption: A comprehensive workflow for the thermogravimetric analysis of novel compounds.

Interpreting the Data: From Curve to Conclusion

The output of a TGA experiment is rich with information. The key is to systematically extract the critical data points from the TGA and DTG curves.

-

Tonset (Onset Temperature of Decomposition): This is the temperature at which significant mass loss begins. It is the primary indicator of a compound's thermal stability. A higher Tonset signifies greater stability.

-

Mass Loss Steps (%): Each distinct vertical drop in the TGA curve represents a specific decomposition event. The percentage of mass lost can be correlated with the loss of a particular part of the molecule (e.g., a solvent molecule, a side chain).

-

Tmax (Temperature of Maximum Decomposition Rate): This is the peak temperature on the DTG curve for each mass loss step. It indicates the point at which the decomposition reaction is fastest.

-

Residual Mass (%): The amount of mass remaining at the end of the experiment. For organic compounds like thiazoles, this is often near zero unless an inorganic salt was formed or carbonaceous residue remains.

Visualizing TGA Data Interpretation

Caption: Relationship between TGA/DTG curve features and their physical meaning.

Structure-Stability Relationships in Thiazole Compounds

TGA is exceptionally powerful when used to compare a series of related compounds. This allows researchers to understand how specific structural modifications impact thermal stability—a key aspect of structure-activity relationship (SAR) studies.[1]

The thermal stability of a heterocyclic compound is fundamentally determined by its molecular structure.[12] Electron-withdrawing groups (e.g., nitro, halogen) and electron-donating groups (e.g., methyl, methoxy) attached to the thiazole ring can significantly alter bond energies and, consequently, the decomposition temperature.[11][13]

For example, introducing a chlorine atom to a phenyl ring on a heterocyclic structure can increase its thermal stability.[11] Conversely, adding flexible alkyl groups like dimethylbutyl can decrease thermal stability by introducing weaker C-C single bonds that are more susceptible to thermal cleavage.[12]

Comparative TGA Data for Hypothetical Thiazole Analogues

| Compound ID | Structural Modification | Onset Temp. (Tonset) in N₂ (°C) | Tmax in N₂ (°C) | Key Insight |

| THZ-001 | Parent Compound (Unsubstituted Phenyl) | 285.2 | 298.5 | Baseline thermal stability. |

| THZ-002 | para-Nitro group on Phenyl ring | 260.7 | 275.1 | The strongly electron-withdrawing nitro group destabilizes the molecule, lowering Tonset. |

| THZ-003 | para-Chloro group on Phenyl ring | 298.4 | 310.2 | The halogen increases molecular weight and potentially intermolecular forces, enhancing stability.[11] |

| THZ-004 | para-Methyl group on Phenyl ring | 290.1 | 302.8 | The electron-donating methyl group provides a modest increase in stability compared to the parent. |

This comparative analysis provides actionable intelligence for medicinal chemists. If high thermal stability is a critical requirement for a drug candidate, modifications like halogenation might be prioritized, while moieties like nitro groups might be avoided if they compromise stability below an acceptable threshold.

Context in Drug Development: A Hypothetical Application

To contextualize this analysis for drug development professionals, consider a novel thiazole compound designed as a kinase inhibitor for an oncology application. Kinases are critical nodes in cellular signaling pathways that, when dysregulated, can drive cancer progression.

Hypothetical Kinase Inhibition Pathway

Caption: Role of a thiazole inhibitor in a hypothetical cancer signaling pathway.

In this scenario, our lead compound, THZ-003 , shows excellent inhibitory activity. The TGA data, showing a high Tonset of 298.4 °C, gives us confidence that this molecule is robust enough to withstand the rigors of formulation development and manufacturing, making it a more viable candidate to advance into further preclinical and clinical studies.[13]

Conclusion

Thermogravimetric analysis is a powerful, quantitative technique that is essential for the modern drug development pipeline. For researchers working with novel thiazole compounds, TGA provides far more than a simple melting point; it delivers a detailed thermal stability profile that is critical for assessing the viability of a drug candidate. By understanding the principles of TGA, following a rigorous and self-validating experimental protocol, and intelligently interpreting the resulting data in the context of structure-stability relationships, scientists can make more informed decisions, mitigate risks, and accelerate the development of safe, stable, and effective new medicines.

References

-

Veeprho. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals. Available from: [Link]

-

ResolveMass Laboratories Inc. (2026, January 23). TGA Analysis in Pharmaceuticals. Available from: [Link]

-

Open Access Journals. (2024, December 18). Unveiling the Secrets of Thermogravimetric Analysis: A Comprehensive Exploration. Available from: [Link]

-

Mengdi, C., et al. (2021). The influence of molecular structure on the thermal properties and processability of nitrile-based resin molecules. Journal of Physics: Conference Series. Available from: [Link]

-

National Center for Biotechnology Information (PMC). (2025, August 18). Novel Carbazole–Thiazole Conjugates: Synthesis and Biophysical Characterization. Available from: [Link]

-

ResearchGate. (2025, August 5). Thermal decomposition studies on energetic triazole derivatives. Available from: [Link]

-

Systematic Review on Thiazole And Its Applications. (n.d.). World Journal of Advanced Research and Reviews. Available from: [Link]

-

National Center for Biotechnology Information (PMC). (n.d.). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Available from: [Link]

-

MDPI. (2019, May 4). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Available from: [Link]

-

NETZSCH Analyzing & Testing. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. Available from: [Link]

-

MDPI. (2024, April 27). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Available from: [Link]

-

ResearchGate. (2025, July 10). A Review On Chemistry And Antimicrobial Activity Of Thiazole. Available from: [Link]

-

National Center for Biotechnology Information (PMC). (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Available from: [Link]

-

NETZSCH Analyzing & Testing. (2024, April 17). Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development. Available from: [Link]

-

ScienceDirect. (2017, November 1). Thermal decomposition mechanisms of 1H-1,2,4-triazole derivatives: A theoretical study. Available from: [Link]

-

Royal Society of Chemistry. (n.d.). Impact of N-heterocyclic amine modulators on the structure and thermal conversion of a zeolitic imidazole framework. Available from: [Link]

-

FABAD Journal of Pharmaceutical Sciences. (2024, September 21). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. Available from: [Link]

-

Łukasiewicz Research Network – Institute of Industrial Organic Chemistry. (2022, March 29). Assessment of the Thermal Decomposition Temperature of High-Energy Heterocyclic Aromatic Compounds in Order to Increase Their Safety. Available from: [Link]

-

MDPI. (2019, February 1). Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. Available from: [Link]

-

Therapeutic Goods Administration (TGA). (n.d.). Compounded medicines and good manufacturing practice (GMP) V3.0. Available from: [Link]

-

Torontech. (2025, October 20). TGA Sample Preparation: A Complete Guide. Available from: [Link]

-

MDPI. (2020, October 2). Synthesis and Biological Evaluation of Novel Thiazole Hydrazines as Antimicrobial and Antimalarial Agents. Available from: [Link]

Sources

- 1. kuey.net [kuey.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. nanobioletters.com [nanobioletters.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. openaccessjournals.com [openaccessjournals.com]

- 7. Novel Carbazole–Thiazole Conjugates: Synthesis and Biophysical Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. veeprho.com [veeprho.com]

- 9. torontech.com [torontech.com]

- 10. consultations.tga.gov.au [consultations.tga.gov.au]

- 11. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

Methodological & Application

HPLC purification method for Bis(thiophen-2-yl)-1,3-thiazol-2-amine derivatives

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Bis(thiophen-2-yl)-1,3-thiazol-2-amine Derivatives

Executive Summary

This guide details the isolation and purification of this compound derivatives. These compounds, often synthesized via the Hantzsch thiazole condensation, present a unique chromatographic challenge: they possess a basic amine center (pKa ~5.3) susceptible to silanol interactions, coupled with a highly lipophilic, aromatic bis-thiophene backbone.

This protocol departs from generic "small molecule" templates to address the specific Hydrophobic-Ionic Duality of this scaffold. We prioritize a low-pH Reverse Phase (RP) strategy to protonate the amine (eliminating tailing) while utilizing high-strength organic gradients to elute the thiophene-rich core.

Physicochemical Profile & Separation Logic

To design a robust method, one must understand the molecular behavior under chromatographic conditions.

| Feature | Chemical Implication | Chromatographic Consequence |

| Thiazole Amine | Weak base (pKa ~5.3). Protonated ( | Risk: Severe peak tailing at neutral pH due to interaction with residual silanols on silica columns. Solution: Maintain pH < 3.0. |

| Bis-Thiophene | High aromaticity and lipophilicity ( | Risk: Strong retention; potential for irreversible adsorption if organic modifier is too weak. Solution: High % Acetonitrile gradients; Phenyl-Hexyl columns for orthogonal selectivity. |

| S-Heterocycles | Susceptible to oxidation (S-oxide/sulfone formation). | Risk: Appearance of "satellite" peaks (M+16, M+32) over time. Solution: Degas solvents thoroughly; avoid peroxide-containing ethers. |

Critical Method Parameters (CMP)

A. Stationary Phase Selection

While C18 is the industry standard, Phenyl-Hexyl phases are superior for this specific application.

-

Why? The

interactions between the phenyl ring on the column and the bis-thiophene moiety of the analyte provide unique selectivity that separates regioisomers (common in Hantzsch synthesis) better than hydrophobic interaction (C18) alone. -

Recommendation: Use C18 for general cleanup, but switch to Phenyl-Hexyl if separating closely eluting isomers.

B. Mobile Phase Modifiers

-

Acidic Modifier (Mandatory): 0.1% Formic Acid (FA) or Trifluoroacetic Acid (TFA).

-

FA is preferred for LC-MS compatibility.

-

TFA (0.05-0.1%) provides sharper peak shape by ion-pairing with the amine but suppresses MS signal.

-

-

Organic Solvent: Acetonitrile (ACN) is preferred over Methanol due to lower viscosity and higher elution strength, which is necessary to desorb the hydrophobic bis-thiophene core.

Protocol A: Analytical Scouting (The "Compass")

Objective: Determine purity and identify elution retention time (

Instrumentation: HPLC/UHPLC with PDA (Photo Diode Array) or MS detector.

Parameters:

-

Column: C18 or Phenyl-Hexyl, 100 mm x 3.0 mm, 1.7 - 3.5 µm particle size.

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Flow Rate: 0.5 mL/min (adjust for column diameter).

-

Detection: UV 254 nm (aromatic backbone) and 280 nm (thiazole specific).

-

Temperature: 40°C (Reduces backpressure and improves mass transfer for thiophenes).

Gradient Table (Linear):

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.0 | 5 | Equilibration |

| 1.0 | 5 | Injection / Hold |

| 8.0 | 95 | Elution of Target |

| 10.0 | 95 | Wash (Lipophilic impurities) |

| 10.1 | 5 | Re-equilibration |

| 13.0 | 5 | End |

Acceptance Criteria:

-

Target peak symmetry factor (

): -

Resolution (

) from nearest impurity:

Protocol B: Preparative Purification (The "Harvest")

Objective: Isolate >50 mg of material with >95% purity.

Scale-Up Strategy: Direct linear scale-up often fails due to solubility issues. The bis-thiophene moiety makes the compound poorly soluble in the starting mobile phase (5% ACN).

-

Loading Solvent: Dissolve crude in minimal DMSO or DMF. Avoid pure Methanol (precipitation risk upon injection into water).

-

Focused Gradient: Do not run 0-100%. Use the analytical

to design a "shallow" gradient.

Step-by-Step Protocol:

-

Solubility Check: Dissolve 1 mg of crude in 100 µL DMSO. Ensure no particulates remain. Filter via 0.45 µm PTFE filter.

-

Scout Run: Inject 10 µL on the Prep system (e.g., 20mm x 150mm column) using a fast generic gradient to confirm retention time on the larger column.

-

Gradient Calculation: If target elutes at 60% B on the scout:

-

Start: 40% B

-

Ramp to: 80% B over 15 minutes.

-

Slope: ~2-3% B per minute (Shallow slope maximizes resolution).

-

-

Collection: Trigger collection by UV threshold (e.g., 254 nm) or Mass Spec (TIC).

-

Post-Run: Immediate evaporation of fractions. Caution: Do not leave thiophene derivatives in acidic solution (TFA/FA) for days; slow degradation can occur. Lyophilize or rotary evaporate immediately.

Workflow Visualization

The following diagram illustrates the decision matrix for purifying this specific scaffold, emphasizing the divergence based on impurity profiles (regioisomers vs. general debris).

Figure 1: Decision tree for the purification of thiophene-thiazole derivatives, highlighting the critical switch to Phenyl-Hexyl stationary phases for isomeric separation.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Peak Tailing | Interaction of amine with silanols. | Ensure pH is < 3.0. Add 5-10 mM Ammonium Formate to the mobile phase to compete for silanol sites [1]. |

| Peak Splitting | Sample solvent incompatibility (strong solvent effect). | Reduce injection volume or dilute sample with water/buffer until just before precipitation point. |

| Ghost Peaks | Carryover of lipophilic thiophenes. | Run a "Sawtooth" wash (5% -> 95% -> 5% -> 95%) between runs. Use a needle wash of 50:50 MeOH:Isopropanol. |

| M+16 / M+32 Peaks | Oxidation of Thiophene/Thiazole sulfur. | Use fresh solvents. Avoid THF (peroxides). Keep fractions cold and shield from light [2]. |

References

-

McCalley, D. V. (2010). Study of the selectivity, mass transfer and loading capacity of modern polymer-based mixed-mode columns for the analysis of basic compounds in high-performance liquid chromatography. Journal of Chromatography A. Link

-

Bhatt, P. et al. (2021). Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. MDPI Processes. Link

-

Potts, K. T. (1977). The Chemistry of Thiazoles and Thiazolidines. In: Chemical Reviews. (Fundamental review of Hantzsch synthesis impurities). Link

Bis(thiophen-2-yl)-1,3-thiazol-2-amine as a potential anticancer agent

Executive Summary

Bis(thiophen-2-yl)-1,3-thiazol-2-amine (typically the 4,5-bis(thiophen-2-yl) isomer) represents a "privileged scaffold" in medicinal chemistry, specifically within the class of 2-aminothiazole microtubule-targeting agents (MTAs) .

While often utilized as a lead intermediate for synthesizing complex Schiff bases or hydrazones, the core amine itself exhibits intrinsic biological activity. Its structural homology to Combretastatin A-4 (CA-4) allows it to occupy the colchicine-binding site of

Chemical Properties & Handling

Compound Identity:

-

IUPAC Name: 4,5-di(thiophen-2-yl)-1,3-thiazol-2-amine

-

CAS Number: 721415-79-8

-

Molecular Formula: C₁₁H₈N₂S₃

-

Molecular Weight: 264.39 g/mol

Storage & Stability:

-

Physical State: Yellow to orange crystalline solid.

-

Storage: -20°C, desiccated, protected from light (thiophene rings are susceptible to photo-oxidation).

-

Solubility:

-

Water: Insoluble.

-

DMSO: Soluble (>20 mg/mL). Recommended stock concentration: 10 mM or 50 mM.

-

Ethanol: Sparingly soluble.

-

Formulation for In Vitro Assays:

Prepare a 1000x Master Stock in anhydrous DMSO. Aliquot into single-use vials to avoid freeze-thaw cycles. For cell culture, dilute 1:1000 into media to achieve the final concentration (e.g., 10 µM), ensuring final DMSO concentration is

Mechanism of Action (MOA)

The anticancer potential of this compound stems from its ability to mimic the cis-stilbene pharmacophore of Combretastatin A-4.

-

Target Binding: The thiazole ring acts as a bioisostere for the cis-double bond, positioning the two lipophilic thiophene rings to interact with the hydrophobic pockets of the colchicine-binding site at the interface of

- and -

Microtubule Destabilization: Binding prevents the polymerization of tubulin dimers into microtubules.

-

Mitotic Arrest: The cell fails to form a functional mitotic spindle, triggering the Spindle Assembly Checkpoint (SAC).

-

Apoptosis: Prolonged arrest in the G2/M phase leads to the activation of Caspase-3 and Caspase-9 (intrinsic apoptotic pathway).

MOA Visualization

Figure 1: Mechanism of Action. The compound binds to tubulin, inhibiting polymerization and forcing the cell into mitotic arrest and subsequent apoptosis.

Experimental Protocols

Protocol A: In Vitro Cytotoxicity Screening (MTT Assay)

Objective: Determine the IC50 value against cancer cell lines (e.g., MCF-7, A549).

Materials:

-

MTT Reagent (5 mg/mL in PBS).

-

96-well culture plates.

-

Microplate reader (570 nm).

Workflow:

-

Seeding: Seed cells at

cells/well in 100 µL media. Incubate for 24 hours at 37°C/5% CO₂. -

Treatment: Add 100 µL of compound serially diluted in media (Range: 0.01 µM to 100 µM). Include DMSO vehicle control and a positive control (e.g., Colchicine or Paclitaxel).

-

Incubation: Incubate for 48 or 72 hours.

-

Labeling: Add 20 µL MTT reagent per well. Incubate for 3–4 hours until purple formazan crystals form.

-

Solubilization: Aspirate media carefully. Add 150 µL DMSO to dissolve crystals. Shake for 10 min.

-

Measurement: Read absorbance at 570 nm. Calculate % Viability vs. Control.

Protocol B: Tubulin Polymerization Assay (Mechanism Validation)

Objective: Confirm the compound acts directly on tubulin rather than upstream kinases.

Materials:

-

Purified Tubulin (>99% pure, porcine brain source).

-

GTP (Guantanosine triphosphate).

-

Fluorescence Plate Reader (Ex: 360 nm / Em: 450 nm).

-

DAPI (reporter for polymer mass).

Workflow:

-

Preparation: Prepare Tubulin Reaction Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP).

-

Baseline: Keep all reagents on ice (4°C). Tubulin will not polymerize at this temperature.

-

Addition: In a black 96-well half-area plate, add:

-

Compound (final conc: 3 µM, 10 µM).

-

Paclitaxel (Stabilizer control).

-

Vinblastine/Colchicine (Destabilizer control).

-

Tubulin (final conc: 10 µM).

-

-

Initiation: Transfer plate immediately to the reader pre-warmed to 37°C.

-

Kinetics: Measure fluorescence every 60 seconds for 60 minutes.

-

Analysis:

-

Paclitaxel: Rapid increase in fluorescence (Hyper-polymerization).

-

Vehicle: Sigmoidal growth curve (Standard polymerization).

-

This compound: Flat line or significantly reduced Vmax (Inhibition of polymerization).

-

Protocol C: Cell Cycle Analysis (Flow Cytometry)

Objective: Visualize G2/M arrest.

Workflow:

-

Treatment: Treat A549 cells (60-70% confluent) with IC50 concentration of the compound for 24 hours.

-

Harvest: Trypsinize cells, wash with cold PBS.

-

Fixation: Resuspend pellet in 300 µL PBS. Add 700 µL ice-cold 70% ethanol dropwise while vortexing. Fix at -20°C for >2 hours.

-

Staining: Wash ethanol. Resuspend in PBS containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) . Incubate 30 min at 37°C.

-

Acquisition: Analyze on Flow Cytometer (FL2 channel). Look for accumulation of cells in the 4N DNA content peak (G2/M phase).

Data Presentation & Analysis

Representative Data Summary

Note: Values are representative of 2-amino-4,5-diarylthiazole class behavior.

| Assay Type | Parameter | This compound | Colchicine (Control) | Interpretation |

| MTT (A549) | IC50 (72h) | 1.5 – 5.0 µM | 0.05 µM | Moderate cytotoxicity; effective lead scaffold. |

| MTT (MCF-7) | IC50 (72h) | 2.0 – 6.5 µM | 0.08 µM | Broad-spectrum activity. |

| Tubulin Assay | Vmax (RFU/min) | < 10% of Control | < 5% of Control | Potent inhibitor of polymerization. |

| Flow Cytometry | G2/M Population | 60 - 75% | > 80% | Induces mitotic arrest. |

Experimental Workflow Diagram

Figure 2: Validation Workflow. From initial stock preparation through phenotypic and mechanistic validation.[2]

References

-

Gomha, S. M., et al. (2016). "Synthesis and Characterization of Some New Bis-Pyrazolyl-Thiazoles Incorporating the Thiophene Moiety as Potent Anti-Tumor Agent." International Journal of Molecular Sciences. Link

-

Altıntop, M. D., et al. (2016). "Synthesis and Evaluation of Bis-Thiazole Derivatives as New Anticancer Agents." European Journal of Medicinal Chemistry. Link

-

Romagnoli, R., et al. (2013). "Convergent Synthesis and Biological Evaluation of 2-Amino-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl Thiazoles as Microtubule Targeting Agents." Journal of Medicinal Chemistry. Link

-

Alizadeh, S. R., & Hashemi, S. M. (2021). "Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery."[3] Medicinal Chemistry Research. Link

-

BLD Pharm. "Product: this compound (CAS 721415-79-8)."[4] Link

Sources

Application Note: Evaluation of Thiazole Derivatives as Corrosion Inhibitors in Acidic Media

[1][2][3]

Introduction & Strategic Rationale

Thiazole derivatives occupy a privileged position in both medicinal chemistry and materials science. While their biological activity is well-documented in drug development, their utility as corrosion inhibitors for mild steel and copper alloys in acidic environments (e.g., 1M HCl, 0.5M H₂SO₄) is a critical area of industrial application.

For researchers transitioning from organic synthesis to materials protection, understanding the Structure-Activity Relationship (SAR) is paramount. The thiazole ring (containing Nitrogen and Sulfur) acts as an adsorption anchor. The efficiency of these compounds relies on the donation of lone pair electrons (N, S) and

This guide provides a rigorous, standardized workflow to evaluate these compounds, moving from synthesis to electrochemical validation and surface analysis.

Experimental Workflow Overview

Figure 1: Integrated workflow for characterizing corrosion inhibitors, ensuring cross-validation between electrochemical kinetics and physical mass loss.

Protocol A: Electrochemical Impedance Spectroscopy (EIS)

Objective: To quantify the charge transfer resistance (

Experimental Setup

-

Instrument: Potentiostat/Galvanostat with FRA (Frequency Response Analyzer) module.

-

Cell Configuration: Standard three-electrode cell.

-

Working Electrode (WE): Mild steel (embedded in epoxy, exposed area ~1.0 cm²).

-

Counter Electrode (CE): Platinum foil or Graphite rod (large surface area to prevent current limitation).

-

Reference Electrode (RE): Ag/AgCl (3M KCl) or Saturated Calomel Electrode (SCE).

-

-

Electrolyte: 1M HCl (de-aerated with

for 30 mins to minimize oxygen reduction interference).

Measurement Parameters

-

OCP Stabilization: Monitor Open Circuit Potential (OCP) for 30–60 minutes until stability (

mV/5 min) is achieved. Causality: Conducting EIS before equilibrium results in pseudo-inductance loops and drifting data. -

Frequency Range: 100 kHz to 10 mHz.

-

AC Amplitude: 10 mV peak-to-peak. Rationale: A low amplitude ensures the system remains linear (pseudo-linear), a core requirement for valid impedance analysis.

Data Analysis (Equivalent Circuit Modeling)

Fit the Nyquist plots using a Randles circuit modified with a Constant Phase Element (CPE) to account for surface roughness.

-

Circuit:

- : Solution resistance.

- : Charge transfer resistance (inversely proportional to corrosion rate).

- : Constant Phase Element (representing the double layer).

Calculation of Inhibition Efficiency (

Protocol B: Potentiodynamic Polarization (PDP)

Objective: To determine the corrosion current density (

Parameters[4][5][6][7]

-

Scan Range: -250 mV to +250 mV vs. OCP.

-

Scan Rate: 1.0 mV/s (Standard screening) or 0.1667 mV/s (ASTM G59 precision).

-

Note: Faster scan rates (>5 mV/s) can distort Tafel slopes due to capacitive charging currents.

-

Tafel Extrapolation

Plot Potential (

Calculation of Inhibition Efficiency (

Protocol C: Gravimetric Analysis (Weight Loss)

Objective: The absolute "reality check" for electrochemical data. This method integrates all corrosion processes over a long duration (24–72 hours).

Specimen Preparation (ASTM G1 Standard)

-

Abrasion: Polish mild steel coupons with SiC emery papers (grades 400, 600, 800, 1000, 1200).

-

Cleaning: Degrease with acetone, wash with bidistilled water, dry in warm air, and store in a desiccator.

-

Weighing: Use an analytical balance with 0.1 mg precision.

Immersion & Calculation

Immerse coupons in 1M HCl with varying concentrations of the thiazole derivative.

Corrosion Rate (

- : Weight loss (g)

- : Area (cm²)

- : Time (hours)

- : Density (g/cm³; ~7.86 for mild steel)

Mechanistic Insight & Adsorption Isotherms

Understanding how the thiazole binds is as important as the efficiency. Most thiazole derivatives follow the Langmuir Adsorption Isotherm , suggesting monolayer coverage.

Adsorption Mechanism Diagram

Figure 2: Dual-mode adsorption mechanism. Thiazoles often exhibit "Mixed Adsorption," involving both electrostatic attraction (physisorption) and coordinate bonding (chemisorption).

Thermodynamic Validation:

Calculate the Gibbs Free Energy of Adsorption (

- kJ/mol: Physisorption.

- kJ/mol: Chemisorption.

-

Thiazoles typically fall between -30 and -38 kJ/mol , indicating a comprehensive mixed mode.

Data Presentation & Expected Values

When reporting your findings, summarize the comparison between methods. Divergence between EIS and Weight Loss is common but should be within 5-10%.

| Parameter | Blank (1M HCl) | Thiazole (100 ppm) | Thiazole (500 ppm) | Trend Interpretation |

| -480 | -475 | -460 | Shift <85mV implies Mixed-Type Inhibitor | |

| 950 | 120 | 45 | Significant reduction indicates protection | |

| 25 | 210 | 580 | Increased resistance = Stable film | |

| 150 | 80 | 40 | Decrease implies water molecule displacement | |

| Efficiency ( | - | 87% | 95% | Target >90% for industrial viability |

References

-

ASTM International. (2017). ASTM G1 - Standard Practice for Preparing, Cleaning, and Evaluating Corrosion Test Specimens.[1][2][3]Link

-

ASTM International. (2014). ASTM G59 - Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements.Link

-

Yazıcı, B. et al. (2014).[4] "Electrochemical and quantum chemical studies of 2-amino-4-methyl-thiazole as corrosion inhibitor for mild steel in HCl solution." Corrosion Science. Link

-

Al-Amiery, A. A. et al. (2024). "Novel thiazole-derived Schiff-Bases as efficient corrosion inhibitors for mild steel in acidic Media." Arabian Journal of Chemistry. Link

-

Metrohm Autolab. "Application Note: Electrochemical Impedance Spectroscopy (EIS) Basics." Link

Troubleshooting & Optimization

Overcoming solubility issues of Bis(thiophen-2-yl)-1,3-thiazol-2-amine in organic solvents

Subject: Troubleshooting Solubility & Processability in Organic Media

Executive Summary: The Solubility Paradox

You are likely encountering issues with Bis(thiophen-2-yl)-1,3-thiazol-2-amine (and its structural analogs like 4,5-di(2-thienyl)thiazol-2-amine). This molecule presents a classic "solubility paradox" common in organic electronics and medicinal chemistry:

-

The Feature: The extended

-conjugation between the thiophene rings and the thiazole core is desired for electronic properties or biological binding. -

The Bug: This same planarity drives strong intermolecular

-

This guide provides a systematic approach to solubilizing this compound for Synthesis , Purification , and Analysis (NMR/HPLC) .

Diagnostic & Solvent Selection Matrix

Before attempting to dissolve your sample, identify your downstream application. The "universal solvent" (DMSO) is often a trap because it is difficult to remove.

Solubility Profile (Estimated for >98% Purity)

| Solvent Class | Representative Solvents | Solubility Rating | Application |

| Polar Aprotic | DMSO, DMF, NMP | High (>20 mg/mL) | Stock solutions, biological assays, high-temp reactions.[1] |

| Chlorinated | DCM, Chloroform, ODCB | Moderate (with heat) | Synthesis, liquid-liquid extraction. |

| Polar Protic | Methanol, Ethanol | Poor (<1 mg/mL) | Anti-solvent for recrystallization. |

| Ethers | THF, Dioxane | Low/Moderate | Reactions (often requires reflux). |

| Acids | TFA, Acetic Acid | Very High | NMR analysis , salt formation. |

Decision Logic: Selecting the Right System

Use the following logic flow to determine the correct solvent system for your specific need.

Caption: Decision tree for solvent selection based on experimental intent. Green nodes indicate the recommended endpoint.

Protocol: Overcoming "The Suspension"

A common user complaint is: "I added DCM, but I still see floating particles." This is often a kinetic solubility issue. The crystal lattice is too stable to be broken by simple stirring.

Technique A: The "Shock" Dissolution (For Reactions)

Mechanism: Uses thermal energy and cavitation to disrupt

-

Solvent Choice: Use 1,2-Dichlorobenzene (ODCB) or Toluene if high heat is allowed. If low boiling is needed, use THF .

-

Sonication: Place the sealed vial in an ultrasonic bath at 40°C for 15 minutes .

-

Why? Cavitation bubbles implode near the solid surface, creating micro-jets that fracture the crystal lattice.

-

-

Thermal Cycle: Heat the suspension to near-reflux (e.g., 60°C for THF) until clear.

-

Cooling Check: Let it cool to RT. If it precipitates immediately, you have exceeded thermodynamic solubility. Add 20% more solvent and repeat.

Technique B: The "Proton Switch" (For NMR/Analysis)

Mechanism: The thiazole nitrogen and the exocyclic amine are basic. Protonating them introduces charge repulsion, breaking the hydrophobic stacking.

-

Problem: In DMSO-

, peaks appear broad or missing due to aggregation. -

Solution: Add 1-2 drops of Trifluoroacetic acid (TFA) or TFA-

.[1] -

Result: The solution turns from cloudy/yellow to clear/orange (halochromism). The peaks will sharpen significantly as the molecules de-aggregate [1].

Purification Troubleshooting

Issue: "The compound streaks on the silica column or crashes out inside the column." Cause: Standard eluents (Hexane/EtOAc) are poor solvents for this molecule. As the compound travels down the column, it precipitates when the local concentration exceeds solubility.

The "Solid Load" Protocol

Do NOT try to dissolve the crude material in a minimal amount of DCM for loading. It will crystallize at the top of the column.

-

Dissolve: Dissolve the crude mixture in a generous amount of THF or Acetone (use heat if necessary).

-

Adsorb: Add dry Celite 545 or silica gel (ratio 1:2 crude:silica) to the flask.

-

Evaporate: Rotovap to dryness. You will have a free-flowing powder containing your compound adsorbed onto the support.[1]

-

Load: Pour this powder on top of your pre-packed column.

-

Elute: Use a gradient of DCM

DCM:MeOH (95:5) .-

Note: Avoid Hexane/EtOAc; the solubility is too low. DCM maintains solubility better for thiophene derivatives [2].

-

Advanced Chemical Modification

If the solubility is permanently hindering your drug development pipeline, consider these structural modifications (if your SAR allows):

-

Protecting the Amine:

-

Acetylation (

) disrupts the H-bond donor capability and often improves solubility in chlorinated solvents.[1] -

Reagent: Acetic anhydride / Pyridine.

-

-

Salt Formation:

-

Isolate the compound as a Hydrochloride or Mesylate salt.

-

Protocol: Dissolve free base in THF, add 1M HCl in Ether. The salt will precipitate as a fine solid, which is usually water/methanol soluble [3].

-

Frequently Asked Questions (FAQ)

Q: Can I use water as a solvent?

A: No. The bis(thiophene) backbone is highly hydrophobic. It is insoluble in water. However, the HCl salt form may have limited solubility in water (

Q: My NMR shows extra peaks in the aromatic region. Is it decomposing? A: Likely not. Thiophene-thiazole systems often exist as rotamers .[1] The bond between the thiophene and thiazole rings has a rotational barrier.

-

Test: Run the NMR at 50°C. If the peaks coalesce, it is rotameric behavior, not impurity.

Q: Why does the color change when I dissolve it in acid? A: This is halochromism . Protonation of the thiazole nitrogen or the amine changes the conjugation length and HOMO-LUMO gap, typically shifting absorption to the red (darker/orange color). This is reversible upon neutralization [4].

References

- Solubility of Heterocycles in NMR:J. Org. Chem., 2012, 77, 5, 2345–2350.

-

Oligothiophene Purification: Synth. Met., 1998 , 92, 47-50.[2] (Standard protocols for handling rigid thiophene derivatives).

-

Aminothiazole Salt Formation: Eur. J. Med. Chem., 2014 , 85, 458-465.

- Halochromism in Thiazoles:Dyes and Pigments, 2005, 67, 2, 111-118.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for this compound before handling.

Sources

Technical Support Center: Troubleshooting HPLC Purification of Polar Thiazole Derivatives

From the Desk of a Senior Application Scientist

Welcome to the technical support center. As researchers and drug development professionals, we understand that the unique chemical properties of polar thiazole derivatives present significant challenges during HPLC purification. Their high polarity and often basic nature can lead to frustrating issues such as poor retention, severe peak tailing, and low recovery.

This guide is designed to move beyond simple procedural lists. It provides a structured, in-depth approach to not only solve these common problems but also to understand the underlying chromatographic principles. By explaining the causality behind each experimental choice, we aim to empower you with the expertise to develop robust and reliable purification methods for your target compounds.

Frequently Asked Questions (FAQs)

Here we address the most common initial challenges encountered during the purification of polar thiazoles.

Q1: My polar thiazole derivative shows little to no retention and elutes in the solvent front on my C18 column. What is happening and what should I do first?

A1: This is the most frequent issue when working with highly polar molecules in reversed-phase (RP) HPLC. The core problem is that your polar analyte has a much stronger affinity for the polar mobile phase (like water/acetonitrile) than for the non-polar C18 stationary phase.[1] Consequently, it spends very little time interacting with the column and is washed out quickly.

Your first steps should focus on enhancing this interaction:

-

Increase Mobile Phase Polarity: The simplest first step is to increase the aqueous component of your mobile phase. However, many standard C18 columns suffer from "hydrophobic collapse" in highly aqueous conditions (>95% water), which can lead to irreproducible retention times. Consider using columns specifically designed for high-aqueous mobile phases, often labeled with "AQ".[2][3]

-

Adjust Mobile Phase pH: Thiazoles often contain basic nitrogen atoms. The pH of your mobile phase dictates the ionization state of your compound.[4][5] If the mobile phase pH is low, the thiazole is likely protonated (charged), making it even more polar. By increasing the mobile phase pH to a level where the thiazole is neutral, you decrease its polarity, thereby increasing its hydrophobic interaction with the stationary phase and improving retention.[6][7] Always ensure your chosen pH is within the stable operating range of your column.[6]

-

Evaluate Your Column Choice: If the above steps don't provide sufficient retention, your compound may be too polar for traditional RP-HPLC. It is time to consider alternative chromatographic modes like HILIC or Mixed-Mode Chromatography.

Q2: I'm seeing significant peak tailing with my thiazole compound, which is compromising my resolution and quantification. Why does this happen?

A2: Peak tailing for basic compounds like thiazoles is almost always caused by unwanted secondary interactions with the stationary phase.[8][9][10] The primary cause is an interaction between your positively charged (protonated) basic analyte and negatively charged, ionized residual silanol groups (Si-O⁻) on the surface of the silica-based column packing.[8][11] This strong ionic interaction acts as a second, undesirable retention mechanism, causing a portion of the analyte molecules to lag behind, resulting in a "tail".

To fix this, you must minimize these silanol interactions:

-

Operate at Low pH: At a low mobile phase pH (e.g., pH < 3), the residual silanols are protonated (Si-OH) and therefore neutral. This eliminates the strong ionic interaction with your protonated basic analyte, leading to significantly improved peak symmetry.[8][11]

-

Use a High-Purity, End-Capped Column: Modern HPLC columns are made with high-purity silica (Type B) which has fewer metal contaminants that can exacerbate tailing.[10][11] Furthermore, they are extensively "end-capped," a process that chemically blocks most of the residual silanols, making them unavailable for secondary interactions.[8]

-

Increase Buffer Strength: Using a higher concentration of a mobile phase buffer (e.g., >20 mM) can help. The buffer cations can compete with the analyte for the active silanol sites, effectively masking the unwanted interaction.[11][12]

Q3: My sample preparation involves a liquid-liquid extraction, but the recovery of my polar thiazole from the aqueous layer is very low. How can I improve this?

A3: This is a classic solubility problem. Your polar compound prefers to stay in the aqueous phase rather than partitioning into the organic extraction solvent.[13]

Here are strategies to improve extraction efficiency:

-

pH Adjustment: If your thiazole is basic, increase the pH of the aqueous layer to neutralize it. A neutral molecule is significantly less polar and will be more readily extracted into an organic solvent.[13]

-

"Salting Out": Add a high concentration of an inert salt (like NaCl or (NH₄)₂SO₄) to the aqueous phase. The salt ions will hydrate, reducing the amount of "free" water available to solvate your compound. This decreases the solubility of your thiazole in the aqueous phase and forces it into the organic layer.[13]

-

Change the Organic Solvent: Use a more polar organic solvent that is still immiscible with water, such as ethyl acetate or dichloromethane, to better solvate your polar analyte.[13]

In-Depth Troubleshooting & Method Development

This section provides detailed guides, workflows, and protocols for systematically tackling the purification of polar thiazole derivatives.

Guide 1: Solving Poor Retention - Choosing the Right Chromatographic Mode

When simple mobile phase adjustments are insufficient, a change in strategy is required. The key is to select a chromatographic mode that is designed for polar analytes.

The following workflow will guide you to the most appropriate chromatographic technique for your polar thiazole derivative.

Caption: HPLC Mode Selection for Polar Thiazoles.

The table below summarizes the key features of each technique to help guide your column and mobile phase selection.

| Feature | Reversed-Phase (RP) | Hydrophilic Interaction (HILIC) | Mixed-Mode (MMC) |

| Stationary Phase | Non-polar (e.g., C18, C8) | Polar (e.g., Diol, Amide, Zwitterionic)[14][15][16] | Combination of non-polar and ion-exchange ligands (e.g., C18 with Anion/Cation exchange)[17] |

| Mobile Phase | Polar (High % Aqueous) | Non-polar (High % Organic, e.g., >80% ACN) with a small amount of aqueous buffer[15] | Polar, similar to RP but with added control via buffer concentration/pH to modulate ionic interactions[17] |

| Elution Order | Most polar elutes first | Most non-polar elutes first | Complex, controlled by both hydrophobicity and charge[18] |

| Best For... | Moderately polar thiazoles, especially after pH optimization. | Very polar or hydrophilic thiazoles that are neutral or poorly retained in all other modes.[2] | Ionizable (basic or acidic) polar thiazoles, offering tunable selectivity.[19][17][18] |

| Key Advantage | Familiar, wide variety of columns. | Excellent retention for very polar compounds. | Retains both polar and non-polar compounds; powerful selectivity control via pH and ionic strength.[17][18] |

Guide 2: A Systematic Approach to Eliminating Peak Tailing

As discussed, peak tailing for basic thiazoles is primarily due to silanol interactions. A systematic approach to optimizing the mobile phase pH is the most effective way to solve this problem.

This diagram illustrates the undesirable interaction responsible for peak tailing.

Caption: Unwanted ionic interaction causing peak tailing.

This protocol provides a self-validating system to determine the ideal pH for your thiazole derivative, ensuring robust and reproducible results.

Objective: To identify a mobile phase pH that minimizes peak tailing and provides adequate retention for a polar, basic thiazole derivative using a modern, high-purity C18 column.

Materials:

-

HPLC system with UV or MS detector

-

High-purity, end-capped C18 column (e.g., Waters XBridge™ BEH C18, Agilent ZORBAX StableBond)

-

HPLC-grade acetonitrile and water

-

Buffer reagents: Formic acid (for low pH), Ammonium acetate (for mid-range pH)

-

Calibrated pH meter

-

Your thiazole derivative sample, dissolved in mobile phase

Procedure:

-

Prepare Aqueous Buffer Stocks (e.g., 20 mM):

-

pH 2.7: Add formic acid to HPLC-grade water until the pH meter reads 2.7.

-

pH 4.5: Dissolve ammonium acetate in HPLC-grade water and adjust pH with acetic acid.

-

pH 6.8: Dissolve ammonium acetate in HPLC-grade water and adjust pH with ammonium hydroxide.

-

Important: Always measure and adjust the pH of the aqueous portion before mixing with the organic solvent.[5]

-

-

Initial Gradient Scouting:

-

Set up your initial method using the pH 2.7 buffer as the aqueous mobile phase (Solvent A) and acetonitrile as the organic mobile phase (Solvent B).

-

Run a broad scouting gradient (e.g., 5% to 95% B over 15 minutes).

-

Rationale: Starting at low pH is recommended because it protonates surface silanols, providing the best chance for good peak shape from the outset.[5][11]

-

-

Analyze Initial Results:

-

Examine the chromatogram from the pH 2.7 run.

-

If peak shape is good and retention is adequate: You have a good starting point. You can now optimize the gradient for speed and resolution.

-

If peak shape is poor (tailing): This is unlikely at low pH with a good column, but if it occurs, it may indicate a secondary issue like column contamination or metal chelation.[12]

-

If retention is poor: Your compound is highly polar. Proceed to the next step.

-

-

Systematic pH Evaluation:

-

Keeping the same gradient program, sequentially switch the aqueous mobile phase (Solvent A) to your pH 4.5 buffer and then your pH 6.8 buffer.

-

Ensure the column is thoroughly equilibrated with at least 10-20 column volumes of the new mobile phase before each injection.[20]

-

Rationale: This systematic change allows you to observe the direct effect of pH on retention and peak shape. As pH increases, a basic thiazole will become more neutral, increasing its retention.[6][21] However, as pH rises above ~4, silanols begin to ionize, which may re-introduce peak tailing.[8]

-

-

Select the Optimal pH:

-

Compare the chromatograms from all three pH values.

-

Select the pH that provides the best balance of retention time , peak symmetry (minimal tailing) , and resolution from nearby impurities.

-

For robust methods, choose a pH that is at least 1-1.5 units away from your compound's pKa to avoid drastic retention shifts with small pH variations.[5][21]

-

By following this structured approach, you can confidently identify and resolve the most common issues in polar thiazole purification, leading to more efficient and successful research outcomes.

References

- Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog.

- Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. Welch Materials.

-

Mixed-Mode Chromatography. ResearchGate. Available at: [Link]

- Mixed-Mode Chromatography—A Review. LCGC International.

- Mixed-Mode Chromatography and Stationary Phases. SIELC Technologies.

- HPLC Sample Preparation. Organomation.

- HPLC Column Selection Guide. Restek.

-

Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples. PMC. Available at: [Link]

-

Sample preparation for polar metabolites in bioanalysis. Analyst (RSC Publishing). Available at: [Link]

- The LCGC Blog: HPLC Column Selection - Are You Barking Up the Right Tree? LCGC International.

- Sample preparation guideline for extraction of polar metabolites from adherent or suspension cells. Princeton University.

- Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Drawell.

- 3 Ideal Columns for Analyzing Polar Compounds. YMC America.

- HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences.

- HPLC and UHPLC Column Selection Guide. Sigma-Aldrich.

- Peak Tailing in HPLC. Element Lab Solutions.

- What Causes Peak Tailing in HPLC? Chrom Tech, Inc.

- Exploring the Role of pH in HPLC Separation. Moravek.

- How to Reduce Peak Tailing in HPLC? Phenomenex.

- Back to Basics: The Role of pH in Retention and Selectivity. LCGC International.

- Technical Support Center: Purification of Polar Triazole Compounds. Benchchem.

- How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. Element Lab Solutions.

-

Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. ACS Omega. Available at: [Link]

- The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC International.

- The 10 Most Common HPLC Problems and Solutions! Universal Lab Blog.

- How to optimize your mobile phase to improve selectivity and resolution in chromatography. BUCHI.

- HILIC Purification Strategies for Flash Chromatography. Teledyne Labs.

- Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Waters.

- Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. ALWSCI.

- Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.

- Polar Hydrophilic Compounds in Pharmaceutical Analysis. MilliporeSigma.

- HPLC Troubleshooting: 5+ Common Problems and Their Solutions. PharmaGuru.

- Troubleshooting Problems With Poor HPLC Results Before Examining the Column. MicroSolv.

-

How does pH affect the results of HPLC results? Quora. Available at: [Link]

- Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! PharmaCores.

- Control pH During Method Development for Better Chromatography. Agilent.

- HPLC Peak Tailing. Axion Labs.

- HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex.

-

Separation of Thiazole on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

-

Improvements in reversed-phase HPLC columns designed for polar compound retention: Introducing Atlantis® T3 columns. ResearchGate. Available at: [Link]

- HPLC problems with very polar molecules. Axion Labs.

- Better separation of two peaks for Reversed Phase RP HPLC. MicroSolv.

- HPLC Troubleshooting Guide. Sigma-Aldrich.

- HPLC Troubleshooting. Thermo Fisher Scientific.

- A Comparative Guide to Assessing the Purity of Synthesized 5-Bromo-2-chlorobenzo[d]thiazole Derivatives by High. Benchchem.

Sources

- 1. Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 2. glsciencesinc.com [glsciencesinc.com]

- 3. HPLC problems with very polar molecules - Axion Labs [axionlabs.com]

- 4. quora.com [quora.com]

- 5. agilent.com [agilent.com]

- 6. moravek.com [moravek.com]

- 7. Improving Separation of Peaks in RP HPLC | MICROSOLV [mtc-usa.com]

- 8. elementlabsolutions.com [elementlabsolutions.com]

- 9. chromtech.com [chromtech.com]

- 10. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. HPLC Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. teledynelabs.com [teledynelabs.com]

- 16. sigmaaldrich.cn [sigmaaldrich.cn]

- 17. helixchrom.com [helixchrom.com]

- 18. chromatographyonline.com [chromatographyonline.com]

- 19. researchgate.net [researchgate.net]

- 20. The 10 Most Common HPLC Problems and Solutions! | Universal Lab Blog [universallab.org]

- 21. chromatographyonline.com [chromatographyonline.com]

Refining the synthetic route to achieve higher purity of Bis(thiophen-2-yl)-1,3-thiazol-2-amine

Welcome to the technical support guide for the synthesis and purification of Bis(thiophen-2-yl)-1,3-thiazol-2-amine. This resource is designed for researchers and drug development professionals to address common challenges and refine their synthetic strategies to achieve higher purity and yield. We will delve into the causality behind experimental choices, providing field-proven insights to navigate potential pitfalls.

Section 1: Frequently Asked Questions (FAQs) - Synthesis & Optimization

This section addresses foundational questions regarding the synthesis of the target compound, focusing on the widely adopted Hantzsch thiazole synthesis.

Q1: What is the most reliable synthetic route for preparing this compound?

A1: The Hantzsch thiazole synthesis is the most direct and commonly employed method for this class of compounds.[1][2] It involves the condensation reaction between an α-haloketone and a thiourea derivative. For this specific target, the reaction is between 2-bromo-1,2-di(thiophen-2-yl)ethan-1-one and thiourea. The reaction is typically high-yielding and straightforward to perform.[1]

Caption: Hantzsch synthesis for this compound.

Q2: How can I optimize reaction conditions to maximize yield and minimize byproduct formation?

A2: Optimization is crucial for a clean reaction profile. Key parameters to control include stoichiometry, order of addition, and temperature. Side reactions, such as the self-condensation of the α-haloketone, are a primary concern.[3]

Table 1: Optimization of Reaction Parameters

| Parameter | Recommendation | Rationale |

| Stoichiometry | Use a slight excess of thiourea (1.1-1.2 equivalents). | This ensures the complete consumption of the α-haloketone, which is often the more expensive or difficult-to-prepare reagent, and minimizes its self-condensation.[3] |